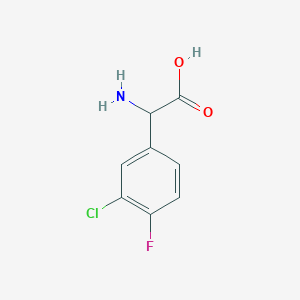

3-Chloro-4-fluoro-DL-phenylglycine

Description

Overview of Phenylglycine and its Significance in Chemical Biology

Phenylglycine is an amino acid derivative distinguished by a phenyl group directly attached to the α-carbon of the glycine (B1666218) backbone. ontosight.ai This structural feature sets it apart from proteinogenic aromatic amino acids like phenylalanine, which have a methylene (B1212753) spacer between the aromatic ring and the α-carbon. rsc.org This direct attachment restricts the conformational freedom of the aromatic side chain, influencing how it interacts with biological targets. rsc.org

While not one of the 22 amino acids encoded in the standard genetic code, phenylglycine and its hydroxylated forms are found in a variety of natural products. ontosight.airsc.orgwikipedia.org These non-proteinogenic amino acids (NPAAs) are incorporated into complex molecules, particularly peptide natural products, by non-ribosomal peptide synthetases. rsc.org Their presence in nature, often within glycopeptide antibiotics and other bioactive peptides, highlights their evolutionary selection for specific biological functions that are inaccessible to standard proteinogenic amino acids. rsc.orgweedcontroljournal.org NPAAs serve diverse roles in organisms, acting as antimicrobial agents, signaling molecules, and defense compounds. weedcontroljournal.org

The unique structure of phenylglycine makes it a valuable building block, or scaffold, in medicinal chemistry and organic synthesis. ontosight.aiontosight.aibiosynce.com Chemists utilize phenylglycine and its derivatives to construct libraries of novel compounds for screening as potential therapeutic agents. biosynce.comnih.gov It serves as a key intermediate in the synthesis of important pharmaceuticals, including antibiotics like ampicillin. ontosight.aiguidechem.com Its rigid structure can impart favorable conformational properties to drug candidates, and its chemical handles (the amino and carboxyl groups) allow for straightforward incorporation into larger, more complex molecules. ontosight.aiguidechem.com

Introduction of Halogenation in Amino Acid Structures

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a common strategy in medicinal chemistry. wikipedia.org When applied to amino acids, this modification can profoundly alter their physicochemical and biological properties. nih.govencyclopedia.pub The introduction of halogens onto the side chains of amino acids can influence everything from molecular conformation to receptor binding affinity. nih.govnih.gov

The three-dimensional structure and surface properties of peptides and proteins are critical for their interactions with receptors and other molecules. nih.gov Introducing halogen atoms is a powerful method for fine-tuning these characteristics. encyclopedia.pubnih.gov Halogens can alter a molecule's size, lipophilicity (fat-solubility), and electronic distribution. nih.gov These changes can lead to enhanced binding affinity with a biological target, improve membrane permeability, and increase metabolic stability, all of which are crucial for developing effective drugs. nih.govresearchgate.net For instance, a halogen atom can form a "halogen bond," a specific type of non-covalent interaction with a Lewis base on a receptor, which can significantly stabilize the ligand-receptor complex. nih.gov

Fluorine and chlorine are the two most frequently used halogens in drug design. nih.gov The introduction of fluorine is a prominent strategy in medicinal chemistry, with fluorinated compounds representing a significant portion of pharmaceuticals on the market. rsc.orgnih.gov The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and bioavailability. nih.gov Its small size means it can often replace a hydrogen atom without causing significant steric hindrance, while its presence can block sites of metabolic degradation, prolonging a drug's activity. acs.org

Chlorine, also a vital element in pharmaceuticals, is found in numerous FDA-approved drugs, including well-known antibiotics. nih.gov The inclusion of a chlorine atom in a drug molecule can substantially enhance its biological activity. nih.gov It increases lipophilicity, which can improve a compound's ability to cross biological membranes. nih.gov Both fluorine and chlorine substituents can create unique electronic environments on a molecule, influencing its conformational preferences and how it interacts with its biological target. nih.gov

Focus on 3-Chloro-4-fluoro-DL-phenylglycine: Rationale and Research Niche

The compound this compound is a synthetic, non-proteinogenic amino acid that combines the core phenylglycine scaffold with a specific dual-halogenation pattern. Its IUPAC name is amino(3-chloro-4-fluorophenyl)acetic acid, and it exists as a racemic mixture of its (R) and (S) enantiomers.

The rationale for the synthesis and study of this particular molecule stems from the principles of medicinal chemistry. The phenylglycine core provides a constrained amino acid structure, while the chloro and fluoro substituents at the 3 and 4 positions of the phenyl ring are strategically placed to modulate its properties. This dual halogenation pattern creates a distinct electronic environment that influences the molecule's shape and potential interactions. The presence of both chlorine and fluorine is intended to enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.

The research niche for this compound lies in its potential as a novel building block for new therapeutic agents. As an amino acid analog, it has been investigated for its potential to interfere with microbial processes, suggesting possible antimicrobial applications. Furthermore, its structural similarity to neurotransmitter precursors positions it as a compound of interest for neuropharmacology, with the potential to modulate systems like those involving glutamate (B1630785) and GABA. Crystallographic studies have confirmed that the specific placement of the chlorine and fluorine atoms dictates the molecule's three-dimensional conformation and intermolecular interactions, setting it apart from other phenylglycine derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.6 g/mol |

| CAS Number | 261762-99-6 |

| IUPAC Name | amino(3-chloro-4-fluorophenyl)acetic acid |

| Synonyms | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylglycine |

| Phenylalanine |

| Ampicillin |

| Glutamate |

| GABA (γ-Aminobutyric acid) |

| 3-chloro-4-fluorophenyl)acetic acid |

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSWHHQDQJPPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378674 | |

| Record name | 3-Chloro-4-fluoro-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-99-6 | |

| Record name | α-Amino-3-chloro-4-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoro-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Research of 3 Chloro 4 Fluoro Dl Phenylglycine

Chemical Synthesis Pathways

The chemical synthesis of 3-Chloro-4-fluoro-DL-phenylglycine typically commences from appropriately substituted benzaldehyde (B42025) derivatives. The core challenge lies in the construction of the α-amino acid functionality on the halogenated aromatic ring.

A prevalent method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis . masterorganicchemistry.com This reaction involves the treatment of an aldehyde, in this case, 3-chloro-4-fluorobenzaldehyde, with a source of ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com The classical Strecker synthesis yields a racemic mixture of the amino acid, which is suitable for the production of the DL-form of this compound. masterorganicchemistry.com

Another classical approach is the Bucherer-Bergs reaction , which produces hydantoins from carbonyl compounds, ammonium (B1175870) carbonate, and a cyanide source. wikipedia.orgorganic-chemistry.org The resulting 5-substituted hydantoin, in this case, 5-(3-chloro-4-fluorophenyl)hydantoin, can then be hydrolyzed to the desired amino acid. organic-chemistry.orgnih.gov This method also typically produces a racemic product. nih.gov

| Pathway | Starting Materials | Intermediate | Final Product | Stereochemistry |

|---|---|---|---|---|

| Strecker Synthesis | 3-Chloro-4-fluorobenzaldehyde, NH₃, CN⁻ | α-Aminonitrile | This compound | Racemic |

| Bucherer-Bergs Reaction | 3-Chloro-4-fluorobenzaldehyde, (NH₄)₂CO₃, CN⁻ | Hydantoin | This compound | Racemic |

Strategies for Introducing Halogen Substituents

The synthesis of this compound is critically dependent on the availability of the precursor, 3-chloro-4-fluorobenzaldehyde. The introduction of the chlorine and fluorine atoms onto the benzene (B151609) ring is a key strategic consideration.

One common approach involves the direct halogenation of a suitable precursor. For instance, 4-fluorobenzaldehyde (B137897) can be chlorinated using a chlorinating agent in the presence of a catalyst to yield 3-chloro-4-fluorobenzaldehyde. google.com Another route starts from 3-chloro-4-fluoronitrobenzene, which can be reduced to 3-chloro-4-fluoroaniline. google.com This aniline (B41778) derivative can then be converted to the target benzaldehyde through various methods, such as the Sandmeyer reaction to introduce a formyl group.

The synthesis of the halogenated precursor 3-chloro-4-fluorobenzoyl chloride has been achieved by reacting 4-fluorobenzaldehyde with a chlorinating agent in the presence of a free-radical initiator. google.com This acid chloride can then be selectively reduced to the corresponding aldehyde.

Stereoselective Synthesis Approaches

Producing enantiomerically pure forms of substituted phenylglycines is a significant area of research, driven by the often differing biological activities of the individual enantiomers.

To obtain enantiomerically enriched 3-Chloro-4-fluoro-phenylglycine, asymmetric synthesis strategies are employed. One such strategy is the asymmetric Strecker synthesis , which utilizes a chiral auxiliary. For example, (R)-phenylglycine amide can be used as a chiral auxiliary in the reaction with an aldehyde and a cyanide source. nih.govrug.nlresearchgate.net This leads to the formation of a diastereomeric mixture of α-aminonitriles, where one diastereomer may selectively precipitate from the reaction mixture, allowing for its isolation in high diastereomeric excess. nih.govrug.nl Subsequent hydrolysis of the separated diastereomerically pure α-aminonitrile yields the enantiomerically pure α-amino acid. nih.gov

Another approach to obtaining a single enantiomer is through the enzymatic resolution of the racemic mixture. Enzymes such as penicillin G acylase can selectively hydrolyze the N-acyl derivative of one enantiomer of a DL-amino acid, allowing for the separation of the two enantiomers. google.comnih.gov For instance, N-acetyl-DL-phenylglycine can be resolved using an acylase, which selectively deacylates the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. researchgate.net The separated products can then be deprotected to yield the individual L- and D-amino acids. researchgate.net

Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. While not directly applied to this compound in the reviewed literature, methods developed for the synthesis of other substituted amino acids can be adapted. For example, the diastereoselective synthesis of highly functionalized β-substituted amino acids has been achieved using 1,3-oxazinan-6-ones as chiral templates. monash.edudocumentsdelivered.com The enolates of these heterocyclic compounds can be stereoselectively alkylated to introduce substituents with high diastereocontrol. monash.edu

Furthermore, iodine-mediated cyclization reactions of amino acid-derived intermediates have been shown to produce trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines with high diastereoselectivity. nih.gov Such strategies, which rely on the stereochemical information embedded in the starting amino acid, could potentially be adapted for the synthesis of complex derivatives of this compound.

Enzymatic and Biocatalytic Synthesis

In recent years, enzymatic and biocatalytic methods have gained prominence as environmentally friendly and highly selective alternatives to traditional chemical synthesis.

Metabolic Engineering for Modified Amino Acid Production

Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of non-canonical amino acids like this compound. nih.govdntb.gov.ua This involves genetically modifying the metabolic pathways of a host organism, such as Escherichia coli, to channel metabolic intermediates towards the synthesis of the desired product. nih.gov

For the production of aromatic amino acids, the shikimate pathway is a key target for engineering. By overexpressing enzymes at critical nodes of this pathway and knocking out competing pathways, the production of precursor molecules can be significantly enhanced. While specific engineering for this compound has not been detailed, the principles have been successfully applied to other non-canonical amino acids. frontiersin.orgrsc.orgyoutube.com

A crucial step in the biosynthesis of many amino acids is transamination , the transfer of an amino group from a donor molecule to a keto acid acceptor, a reaction catalyzed by transaminases (also known as aminotransferases). rsc.orgyoutube.com By introducing a suitable transaminase into a metabolically engineered host that produces the corresponding α-keto acid precursor to this compound, it is theoretically possible to establish a biocatalytic route to the final product. The use of ω-transaminases is particularly attractive as they can utilize a broader range of substrates beyond α-keto acids. nih.gov

| Approach | Key Enzyme/Strategy | Principle | Potential Application for this compound |

|---|---|---|---|

| Enzymatic Resolution | Acylase, Penicillin G Acylase | Enantioselective hydrolysis of an N-acyl-DL-amino acid derivative. google.comnih.govresearchgate.net | Separation of L- and D- enantiomers of 3-Chloro-4-fluoro-phenylglycine. |

| Metabolic Engineering | Pathway engineering (e.g., Shikimate pathway) | Overproduction of precursors and channeling flux to the desired product. youtube.com | Production of the α-keto acid precursor to this compound. |

| Biocatalytic Transamination | Transaminase (Aminotransferase) | Stereoselective transfer of an amino group to a keto acid. rsc.orgyoutube.comnih.gov | Conversion of the α-keto acid precursor to 3-Chloro-4-fluoro-L-phenylglycine. |

Biotransformation Approaches Utilizing Halogenated Phenylglycines

Biotransformation has emerged as a powerful tool in chemical synthesis, offering green and highly selective routes to complex molecules. The application of biocatalysis to the synthesis of halogenated phenylglycines is an area of growing interest, leveraging whole-cell systems and isolated enzymes to achieve specific chemical modifications.

Whole-Cell Biotransformation Systems

Whole-cell biotransformation harnesses the enzymatic machinery of microorganisms to perform desired chemical reactions. These systems are advantageous as they eliminate the need for costly and time-consuming enzyme purification. The use of whole cells as biocatalysts is an interesting alternative to traditional chemical processes, given their wide availability and ease of access. nih.gov

While specific examples detailing the biotransformation of this compound are not extensively documented, the principles can be inferred from studies on similar compounds. For instance, research has shown that whole, free cells of Penicillium citrinum can catalyze the bioreduction of 2-chloro-1-phenylethanone. nih.gov This demonstrates the potential of microbial systems to handle halogenated aromatic substrates. Furthermore, studies on a range of nitroalkenes with different substituents have shown that the presence of a halogen on the aromatic ring is well-tolerated in biotransformation reactions. nih.gov

Systems have been developed for the large-scale production of other amino acid derivatives using whole-cell biocatalysis in Escherichia coli. nih.gov For example, a system converting β-alanine and histamine (B1213489) to carcinine (B1662310) has been optimized for high yield. nih.gov Such systems, often involving recombinant enzymes expressed in a robust host like E. coli, could be engineered to produce halogenated phenylglycines. Immobilized whole-cell biocatalysts have also been successfully used in the kinetic resolution of various amines, showcasing their stability and reusability in continuous-flow processes. mdpi.com The immobilization of transaminase-expressing E. coli cells has proven effective for producing enantiomerically pure amines. mdpi.com

Enzyme-Catalyzed Derivatization

Enzyme-catalyzed derivatization offers a highly selective method for modifying molecules like phenylglycine. This approach can be used to resolve enantiomers or introduce new functional groups under mild reaction conditions.

A key application is in determining the enantiomeric purity of phenylglycine derivatives. For a series of (S)- and (R)-N-(phenylsulfonyl)-2-phenylglycines, which are potential aldose reductase inhibitors, it was crucial to confirm that the observed differences in biological activity were due to stereochemistry and not racemization during synthesis. nih.gov To achieve this, the phenylglycine derivatives were derivatized with R-alpha-methylbenzylamine, and the resulting diastereomers were analyzed by HPLC. nih.gov This enzymatic derivatization established that the compounds did not racemize during their synthesis. nih.gov

The modification of amino acids through catalyzed reactions is a significant area of biomedical research. researchgate.net Palladium-catalyzed derivatization, for instance, has been used for the ortho-alkoxylation of phenylglycines. researchgate.netmdpi.com This process involves reacting a dinuclear palladium derivative with an oxidant like PhI(OAc)₂ in an alcohol solvent to introduce an alkoxy group at the ortho position of the phenyl ring. researchgate.netmdpi.com

Emerging Synthetic Strategies for Halogenated Phenylglycine Analogs

The demand for novel halogenated phenylglycine analogs in various fields, including medicinal chemistry, drives the development of innovative and efficient synthetic methods. C-H functionalization and combinatorial chemistry represent two powerful, emerging strategies.

Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse compounds, which can then be screened for desired properties. This approach has been applied to the synthesis of phenylglycine derivatives to create libraries of potential drug candidates. nih.gov

A focused combinatorial chemistry approach was used to develop a series of new phenylglycinamide derivatives. nih.gov These compounds were designed as hybrids, integrating structural fragments from other biologically active molecules. The synthesis involved a multi-step process starting with the condensation of various 4-arylpiperazine derivatives with Boc-DL-phenylglycine, followed by deprotection and acylation to yield the final library of compounds. nih.gov

Dynamic combinatorial chemistry (DCC) is another innovative approach that has been used to identify potent and selective enzyme inhibitors. nih.gov In DCC, a library of compounds is generated through reversible reactions, and the equilibrium of the library can be shifted by the presence of a biological target, leading to the amplification of the best-binding compound. nih.gov This technique was successfully used to develop a selective α-glucosidase inhibitor by creating two successively evolved dynamic combinatorial libraries containing a total of 29 acylhydrazone substrates. nih.gov

Biological Activity and Pharmacological Investigations of 3 Chloro 4 Fluoro Dl Phenylglycine and Its Derivatives

Incorporation into Bioactive Molecules

3-Chloro-4-fluoro-DL-phenylglycine, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of novel bioactive molecules. Its unique structure, featuring halogen substitutions on the phenyl ring, imparts distinct chemical properties that can influence the biological activity of the resulting compounds.

Role as a Mutasynthon in Natural Product Derivatization (e.g., Pristinamycin I)

Influence on Antimicrobial Bioactivity

The incorporation of a 3-chloro-4-fluorophenyl group into various molecular scaffolds has been shown to influence antimicrobial activity. For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net Among the tested compounds, some exhibited notable antibacterial and antifungal activity. researchgate.net Specifically, derivatives bearing hydroxyl and nitro groups on a separate phenyl ring demonstrated good antibacterial activity, while a derivative with a methoxy (B1213986) group showed moderate antifungal activity. researchgate.net This suggests that the 3-chloro-4-fluorophenyl moiety can be a key pharmacophore in the design of new antimicrobial agents.

Furthermore, studies on 2,5-disubstituted-4-thiazolidinones have highlighted the impact of chloro and fluoro substitutions on antimicrobial efficacy. researchgate.net The presence of a 3-chloro-4-fluorophenyl imino group at position-2 of the thiazolidinone ring, in combination with various substituted arylidene groups at position-5, resulted in compounds with promising antibacterial activity. researchgate.net These findings underscore the importance of the halogen substitution pattern on the phenyl ring in modulating the antimicrobial profile of heterocyclic compounds.

The antimicrobial potential of compounds containing the 3-chloro-4-fluorophenyl structural element is further supported by research on fluorobenzoylthiosemicarbazides and their 1,2,4-triazole (B32235) analogs. nih.gov While the direct incorporation of this compound was not the focus, the study reinforces the principle that fluorinated and chlorinated phenyl derivatives can be crucial for antibacterial potency. nih.gov

Development of Designed Glycopeptide Antibiotics

Glycopeptide antibiotics (GPAs) are a critical class of antimicrobial agents, and their complex structures often include phenylglycine derivatives. rsc.org The common scaffold of type I–IV GPAs is a heptapeptide (B1575542) backbone that contains multiple phenylglycine-type residues. rsc.org These residues are crucial for the antibiotic's mechanism of action, which involves binding to the Lys-D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. rsc.org

Structure-activity relationship (SAR) studies on GPAs have demonstrated that modifications to the phenylglycine components can significantly impact antimicrobial activity. rsc.org For example, an alanine (B10760859) scan on a ramoplanin (B549286) A2 aglycon derivative, where hydroxyphenylglycine (Hpg) residues were replaced with alanine, resulted in a substantial decrease in minimum inhibitory concentration (MIC), indicating the critical role of these residues. rsc.org

The incorporation of halogenated phenylglycine derivatives like this compound into GPA scaffolds represents a promising strategy for developing new antibiotics. Halogenation can influence the compound's binding affinity to its target and alter its pharmacokinetic properties. The precedent for halogenation in natural GPAs further supports this approach. rsc.org While direct examples of this compound incorporation into designed GPAs were not found in the provided search results, the foundational knowledge of GPA structure and the importance of phenylglycine moieties strongly suggest its potential as a building block in this area of research.

Receptor and Enzyme Interactions

The halogenated phenylglycine scaffold of this compound is a key determinant of its interactions with biological targets, including receptors and enzymes. The presence and position of the chlorine and fluorine atoms can significantly modulate binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies on Phenylglycine Derivatives

SAR studies on various phenylglycine derivatives have provided valuable insights into the structural requirements for interaction with specific biological targets. For example, research on phenylglycine derivatives acting at metabotropic glutamate (B1630785) receptors (mGluRs) has shown that substitutions on the phenyl ring can discriminate between different receptor groups and even subtypes within those groups. nih.gov While these studies did not specifically include this compound, they established that the nature and position of substituents on the phenyl ring are critical for determining the pharmacological profile of these compounds. scispace.comnih.gov

In the context of anticonvulsant activity, a series of phenylglycinamide derivatives were designed and synthesized. mdpi.com These studies, while not directly involving this compound, demonstrate the utility of the phenylglycine core in developing neurologically active compounds and highlight the importance of systematic structural modifications to optimize activity. mdpi.com

Role of Halogenation in Receptor Binding Affinity and Selectivity

The introduction of halogen atoms into a molecule can dramatically alter its biological properties, a principle that is well-utilized in medicinal chemistry. psu.edu Halogenation can influence a compound's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. psu.edu

In the case of this compound, the chlorine and fluorine substituents on the phenyl ring are expected to enhance its interaction with receptors and enzymes. Studies on halogenated derivatives of other pharmacologically active compounds have demonstrated that monohalogenation can lead to increased affinity and selectivity for specific receptors. For example, monohalogenated derivatives of BE 2254, an α1-adrenoceptor antagonist, exhibited higher affinity and selectivity for α1-adrenoceptors compared to the parent compound. nih.gov This increase in affinity was observed with chloro, bromo, and iodo substitutions. nih.gov

While direct binding data for this compound on specific receptors is not extensively detailed in the provided search results, the established principles of halogenation in drug design suggest that the chloro and fluoro groups play a crucial role in its potential biological activity. nih.gov The spatial arrangement of these halogens can influence the molecule's conformation and electrostatic interactions with the binding pocket of a receptor or the active site of an enzyme.

Stereochemistry and Enantiomeric Effects on Biological Activity

As a racemic mixture, this compound is composed of equal amounts of its two enantiomers, the (R)- and (S)-forms. The spatial arrangement of the substituents around the chiral α-carbon is a critical determinant of biological activity for most amino acids and their analogues. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and efficacies. This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which often possess chiral binding pockets.

While specific studies delineating the distinct biological activities of the individual enantiomers of this compound are not extensively documented in publicly available literature, the broader class of phenylglycine derivatives demonstrates the profound impact of stereochemistry. For instance, in the context of antibiotics, the biological efficacy is often dictated by a specific stereoisomer. Furthermore, enzymatic processes have been developed for the stereoselective resolution of DL-phenylglycine derivatives, underscoring the industrial and pharmacological importance of obtaining enantiomerically pure forms. google.com Such processes utilize enzymes that selectively act on one enantiomer, allowing for the separation of the D- and L-forms. google.com This highlights the differential recognition of these enantiomers by biological systems. The general expectation, therefore, is that the (R)- and (S)-enantiomers of this compound will display varied activities at biological targets.

Table 1: General Principles of Enantiomeric Effects on Biological Activity

| Feature | Description | Relevance to this compound |

| Receptor Binding | Enantiomers can exhibit different affinities and efficacies for the same receptor due to the chiral nature of the binding site. | The individual (R)- and (S)-enantiomers are expected to have distinct binding profiles to their biological targets. |

| Enzyme Inhibition | One enantiomer may be a potent inhibitor of an enzyme, while the other is significantly less active or inactive. | Differential inhibitory activity against enzymes like protein tyrosine phosphatases is anticipated. |

| Metabolism | Enzymes involved in drug metabolism can show stereoselectivity, leading to different metabolic fates and durations of action for each enantiomer. | The metabolic profile of the (R)- and (S)-enantiomers is likely to differ. |

| Transport | Amino acid transporters can exhibit stereospecificity, affecting the cellular uptake of each enantiomer. | The interaction with transporters such as LAT1 is expected to be stereoselective. |

Modulation of Specific Biological Pathways

The halogenated phenylglycine structure suggests potential interactions with various biological pathways, most notably those involving amino acid transport. The L-type amino acid transporter 1 (LAT1/SLC7A5) is a particularly relevant target. nih.gov LAT1 is responsible for the transport of large neutral amino acids, including phenylalanine, and is often overexpressed in cancer cells to meet the high demand for nutrients required for rapid proliferation. nih.gov Consequently, LAT1 has become a target for the delivery of anticancer drugs.

While direct studies on this compound are limited, research on related fluorinated amino acids provides strong evidence for its potential to interact with LAT1. For example, 3-fluoro-l-α-methyl-tyrosine ([18F]FAMT) has been shown to be a specific substrate for LAT1, a property that is exploited for tumor imaging using positron emission tomography (PET). nih.gov The specificity of FAMT for LAT1 underscores the transporter's tolerance for substitutions on the phenyl ring. nih.gov It is plausible that this compound could act as a competitive inhibitor or a substrate for LAT1, thereby modulating the transport of essential amino acids and potentially affecting the growth of cells that are highly dependent on this transporter. The modulation of LAT1 activity is also influenced by the cellular lipid environment, with membrane cholesterol levels affecting the transporter's stability and activity. nih.gov

Interactions with Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov Phenylglycine derivatives have been extensively studied as ligands for mGluRs, often exhibiting antagonist activity. nih.gov These receptors are classified into three groups (I, II, and III), and ligands can show selectivity for a particular group or subtype. nih.gov

The activity of phenylglycine derivatives at mGluRs is highly dependent on the substitution pattern on the phenyl ring. While direct data for this compound is scarce, a study on a PET imaging ligand for mGluR4, [18F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide, which features a 4-chloro-3-substituted phenyl ring, demonstrates that this substitution pattern is compatible with binding to mGluRs. nih.gov This suggests that this compound could potentially interact with mGluRs, although its specific affinity and selectivity profile remain to be determined. The development of selective mGluR ligands is a significant area of research for the treatment of various neurological and psychiatric disorders. nih.gov

Protein Tyrosine Phosphatase Inhibition

Protein tyrosine phosphatases (PTPs) are a group of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. wikipedia.org This reversible phosphorylation is a fundamental mechanism for controlling a vast array of cellular processes, including cell growth, differentiation, and signal transduction. wikipedia.org Dysregulation of PTP activity is implicated in numerous diseases, making them attractive therapeutic targets. youtube.com

While there is no direct evidence of this compound acting as a PTP inhibitor, the general class of amino acid derivatives has been explored for this activity. For instance, amino acid hydroperoxides have been shown to inhibit PTPs by reacting with the catalytic cysteine residue in the active site. nih.gov Furthermore, the inhibition of tyrosine phosphorylation has been demonstrated to affect neurotransmitter release, highlighting the importance of this regulatory mechanism in neuronal function. nih.gov The halogenated phenyl ring of this compound could potentially interact with the active site of PTPs, and the presence of halogens can significantly alter the electronic properties of the molecule, which may influence its binding affinity. bris.ac.uk However, without specific experimental data, its role as a PTP inhibitor remains speculative.

Table 2: Investigated Biological Activities of this compound and Related Compounds

| Compound/Class | Biological Target/Pathway | Observed/Potential Effect |

| This compound | L-type amino acid transporter 1 (LAT1) | Potential modulation of amino acid transport (Inferred) |

| Phenylglycine Derivatives | Metabotropic Glutamate Receptors (mGluRs) | Generally antagonist activity, specific effects depend on substitution. nih.gov |

| Fluorinated Phenylalanine Analogues | L-type amino acid transporter 1 (LAT1) | Substrates for transport, enabling applications like PET imaging. nih.gov |

| Amino Acid Hydroperoxides | Protein Tyrosine Phosphatases (PTPs) | Inhibition of enzyme activity. nih.gov |

| 3-Chloro-4-fluoroaniline | Building block for bioactive molecules | Used in the synthesis of compounds with anti-inflammatory activity. chemsrc.comchemicalbook.comchemicalbook.com |

Biochemical Applications and Probes

The unique structural features of this compound make it a valuable tool in various biochemical applications, from the synthesis of novel peptides to its use as a probe for studying biological systems.

Utilization in Peptide Synthesis

However, the synthesis of peptides containing phenylglycine derivatives can be challenging due to the increased propensity for racemization at the α-carbon during peptide coupling reactions. This requires the use of specialized coupling reagents and optimized reaction conditions to maintain stereochemical integrity. Despite these challenges, the ability to introduce such modified residues is of great interest for developing peptide-based therapeutics and research tools.

Probes for Understanding Biological Systems

The fluorine atom in this compound makes it particularly suitable for use as a probe in studies employing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular interactions and dynamics due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems, which results in a background-free spectrum. By incorporating this amino acid into a peptide or protein, the ¹⁹F NMR signal can provide valuable information about the local environment of the probe.

Furthermore, if radiolabeled with fluorine-18, a positron-emitting isotope, this compound could potentially be developed as a PET imaging agent. As discussed, fluorinated amino acids are already used to image tumors by targeting LAT1. nih.gov A PET tracer based on this compound could be used to non-invasively study the distribution and activity of amino acid transporters in vivo or to track the delivery of drugs that utilize these transporters.

Metabolic Fate and Biotransformation Research

In vivo Metabolic Studies of Halogenated Anilines (Precursors/Analogs)

In vivo studies on halogenated anilines, which are structurally related to 3-Chloro-4-fluoro-DL-phenylglycine, have elucidated the primary pathways of their metabolism. These studies show that the presence and position of halogen substituents significantly influence the biotransformation processes. The metabolism of these compounds generally proceeds through two main phases, aiming to increase their water solubility and facilitate excretion.

The biotransformation of halogenated anilines results in a variety of metabolites. The specific products formed depend on the parent compound and the metabolic pathway involved. Key metabolites identified in various studies include:

Acetylated Derivatives : N-acetylation is a primary metabolic route, leading to the formation of corresponding acetanilides. For instance, 4-chloroaniline is metabolized into an acetylated compound. nih.gov

Hydroxylated Metabolites : Hydroxylation of the aromatic ring is a common detoxification step. This process, often catalyzed by cytochrome P450 enzymes, can lead to the formation of various aminophenols. nih.gov For example, the dehalogenation of 4-halogenated anilines can result in the formation of 4-aminophenol. nih.gov Other identified metabolites include (chloro)hydroxyanilines. acs.org

Conjugated Metabolites : Following hydroxylation, the resulting metabolites can undergo further conjugation reactions. These include the formation of sulfate esters and glucuronide conjugates, which are highly water-soluble and readily excreted. researchgate.net

Reactive Intermediates : The metabolism of dihalogenated anilines can also produce reactive intermediates like (4-iminocyclohexa-2,5-dienylidene)halogenium, which can then conjugate with glutathione (GSH). acs.org Other reactive species, such as (chloro)benzoquinone imines, have also been identified. acs.org

Several key enzymatic reactions are responsible for the biotransformation of halogenated anilines. These transformations are crucial for the detoxification and elimination of these compounds from the body.

N-acetylation : This is a major metabolic pathway for anilines. nih.gov The reaction involves the transfer of an acetyl group to the amino group of the aniline (B41778) molecule. This process is a significant transformation mechanism, particularly under aerobic conditions. nih.govresearchgate.net

Hydroxylation : This is an oxidative reaction catalyzed by microsomal hydroxylases and cytochrome P-450 enzyme systems. nih.govnih.gov It involves the introduction of a hydroxyl (-OH) group onto the aromatic ring, a critical step that often precedes conjugation. nih.gov This can sometimes be accompanied by defluorination or other dehalogenation events. nih.govnih.gov

Sulfation and Glucuronidation : These are Phase II conjugation reactions that increase the water solubility of hydroxylated metabolites, facilitating their excretion. Sulfation involves the addition of a sulfonate group, while glucuronidation adds glucuronic acid. Studies on carcinogenic aromatic amines have shown that UDP-glucuronosyltransferases (UDPGTs) catalyze the formation of N-glucuronides. nih.gov Similarly, sulfate ester conjugates have been identified as metabolites of related compounds. researchgate.net

Table 1: Summary of Metabolic Research on Halogenated Anilines

| Metabolic Process | Enzymes/Mechanisms Involved | Identified Metabolites | References |

|---|---|---|---|

| N-Acetylation | N-acetyltransferases | Acetylated anilines (Acetanilides) | nih.govresearchgate.net |

| Hydroxylation | Microsomal hydroxylases, Cytochrome P450 | Aminophenols, (Chloro)hydroxyanilines | nih.govacs.orgnih.gov |

| Sulfation | Sulfotransferases | Sulfate ester conjugates | researchgate.net |

| Glucuronidation | UDP-glucuronosyltransferases (UDPGTs) | N-glucuronide conjugates | researchgate.netnih.gov |

| Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) conjugates | acs.org |

Biological Monitoring and Exposure Assessment (for related compounds)

Biological monitoring for exposure to aniline and its halogenated analogs involves measuring the parent compound, its metabolites, or a specific biomarker of effect in biological samples. The primary goal is to assess the absorbed dose and potential health risk.

For aniline, a key precursor, exposure can be assessed by measuring aniline itself or its breakdown product, p-aminophenol, in the urine. cdc.gov However, p-aminophenol is not specific to aniline exposure. cdc.gov A primary effect of aniline exposure is the formation of methemoglobin in the blood, which impairs oxygen delivery to tissues. cdc.gov Therefore, measuring methemoglobin levels in the blood is a crucial method for monitoring exposure and determining the need for clinical intervention. cdc.gov

Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental and Industrial Hygienists (ACGIH) have established permissible exposure limits (PELs) and threshold limit values (TLVs), respectively, for aniline in the workplace to protect worker health. osha.gov These guidelines are based on the risk of methemoglobinemia and other potential health effects. nih.gov Monitoring methods used by OSHA for aniline include wipe sampling and detector tubes for on-site screening. osha.gov

Table 2: Biological Monitoring Parameters for Aniline Exposure

| Parameter | Biological Matrix | Significance | References |

|---|---|---|---|

| Aniline | Urine | Indicates recent exposure to the parent compound. | cdc.gov |

| p-Aminophenol | Urine | A breakdown product, but not specific to aniline. | cdc.gov |

| Methemoglobin | Blood | A biomarker of effect; indicates impaired oxygen-carrying capacity. | cdc.gov |

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable tools for the analysis and purification of 3-Chloro-4-fluoro-DL-phenylglycine and its derivatives. These techniques are pivotal for ensuring the quality of the compound used in research and for isolating specific forms of interest.

High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is frequently used to assess the purity of the compound, with recommended purity thresholds often exceeding 97% for reliable and reproducible results in research settings. rsc.org When coupled with Mass Spectrometry (HPLC-MS), this method becomes a powerful tool for both quantifying the compound and identifying any trace impurities that may be present, often at levels below 0.5%.

The versatility of HPLC allows for the use of various column types and mobile phases to achieve optimal separation. For phenylglycine derivatives, reversed-phase columns are commonly employed. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, can be adjusted to fine-tune the retention and separation of the analyte and any related substances. researchgate.net Detection is often carried out using a UV detector, taking advantage of the aromatic ring in the molecule which absorbs ultraviolet light. researchgate.net

Table 1: General HPLC Parameters for Phenylglycine Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 220-280 nm) |

| Injection Volume | 5 - 20 µL |

Note: Specific parameters would be optimized for this compound in a given study.

Preparative HPLC for Isolation of Derivatives

While analytical HPLC focuses on quantification and identification, preparative HPLC is utilized for the isolation and purification of larger quantities of a substance. In the context of this compound, preparative HPLC would be the method of choice for isolating specific derivatives that may be synthesized during research. This technique employs larger columns and higher flow rates than analytical HPLC to process more significant amounts of material. The principles of separation remain the same, allowing for the collection of highly pure fractions of the desired derivative for further study.

Enantioselective Chromatography for Chiral Resolution

As a racemic mixture, this compound consists of two enantiomers (D and L forms). The separation of these enantiomers, known as chiral resolution, is crucial as they can exhibit different biological activities. Enantioselective chromatography is a key technique for achieving this separation. This can be accomplished through the use of a chiral stationary phase (CSP) or by introducing a chiral additive to the mobile phase.

For phenylglycine and its analogs, several types of CSPs have proven effective, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and polysaccharide derivatives. sigmaaldrich.com These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation.

Two-dimensional HPLC (2D-HPLC) offers enhanced resolution for complex samples, including the determination of enantiomers. In a typical 2D-HPLC setup for chiral separations, the first dimension might involve a standard reversed-phase separation to isolate the compound of interest from other components in a mixture. The collected fraction containing the racemic compound is then transferred to a second dimension, which employs a chiral column to separate the enantiomers. This approach provides a high degree of confidence in the enantiomeric purity of the sample.

Beyond chromatography, chiral liquid-liquid extraction presents another avenue for the separation of enantiomers. This technique involves the use of a chiral extracting agent that selectively complexes with one enantiomer, facilitating its transfer from an aqueous phase to an organic phase. Research on the closely related 3-chlorophenylglycine has demonstrated the effectiveness of this approach. In such studies, a chiral extractant, often a metal complex with a chiral ligand, is dissolved in an organic solvent. This solution is then used to extract the desired enantiomer from an aqueous solution of the racemic mixture. The efficiency of the extraction is influenced by factors such as the choice of organic solvent, the concentration of the chiral extractant, the pH of the aqueous phase, and the temperature. This method holds promise for the scalable separation of the enantiomers of this compound.

Spectroscopic Characterization in Research

Spectroscopic techniques are vital for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the substitution pattern of the chloro and fluoro groups on the phenyl ring of this compound. The chemical shifts and coupling constants in the NMR spectra provide definitive evidence of the connectivity of the atoms within the molecule.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the compound. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the substituted aromatic ring (C-H and C=C stretching). researchgate.netresearchgate.net

Mass Spectrometry (MS) provides information about the molecular weight of the compound and can be used to deduce its elemental composition. For this compound, the molecular formula is C₈H₇ClFNO₂, corresponding to a molecular weight of approximately 203.6 g/mol . High-resolution mass spectrometry can confirm this with a high degree of accuracy.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides a highly accurate mass measurement of the molecular ion, which serves as a powerful tool for confirming the elemental composition of a molecule.

For a molecule with the formula C₈H₇ClFNO₂, the exact mass can be calculated. An HRESIMS experiment would aim to measure this mass, with a very low margin of error (typically <5 ppm), to provide strong evidence for the compound's chemical formula.

| Parameter | Theoretical Value | Experimental Finding |

| Molecular Formula | C₈H₇³⁵ClFNO₂ | Data not available |

| Calculated Exact Mass ([M+H]⁺) | 204.0171 | Data not available |

| Measured Exact Mass ([M+H]⁺) | Data not available | Data not available |

No published HRESIMS data comparing the calculated and measured exact mass for this compound could be located.

Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry serves as a predictive tool to understand molecular properties where experimental data is lacking. Methods like Density Functional Theory (DFT) are often employed to model molecular structure and predict reactivity. prensipjournals.comresearchgate.net

Research on similar molecules, such as 3-chloro-4-fluoronitrobenzene, utilizes computational analysis to investigate:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations help identify likely sites for electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Properties: Simulating NMR and vibrational (infrared) spectra to aid in the interpretation of experimental data. prensipjournals.com

While it is known that three-dimensional modeling has been used to study how the halogen substituents influence the conformation of this compound, specific computational models, methods, or predicted data are not available in the public domain.

Future Research Directions and Applications

Development of Novel Therapeutic Agents and Pharmaceutical Research

The introduction of chlorine and fluorine atoms into the phenylglycine structure dramatically influences its biological activity, making 3-Chloro-4-fluoro-DL-phenylglycine a promising scaffold for the development of new therapeutic agents. Halogenation is a well-established strategy in drug design, often enhancing a compound's metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles. researchgate.net

The structural similarity of this compound to natural amino acids allows it to be recognized and transported by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). nih.gov Since LAT1 is often overexpressed in cancer cells to meet their high demand for nutrients, this provides a potential pathway for targeted drug delivery. Researchers are exploring the possibility of using this compound to selectively deliver cytotoxic agents to tumor tissues, which could enhance treatment efficacy while minimizing side effects.

Furthermore, its resemblance to neurotransmitter precursors suggests potential applications in the treatment of neurological disorders. The core structure of phenylglycine and its derivatives has been investigated for a range of biological activities, including as antagonists of metabotropic glutamate (B1630785) receptors, which are implicated in various neurological and psychiatric conditions. wikipedia.org

Exploration of Structure-Activity Relationships for Targeted Drug Design

The specific placement of the chlorine and fluorine atoms on the phenyl ring of this compound creates a distinct electronic environment that dictates its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for optimizing the design of drugs with high affinity and selectivity.

Studies on related phenylalanine analogs have demonstrated that the position and nature of halogen substituents significantly impact their affinity for transporters like LAT1 and LAT2. nih.gov For instance, a halogen at the 3-position of the phenyl ring has been shown to increase the affinity for both LAT1 and LAT2. nih.gov This knowledge can be leveraged to design derivatives of this compound with tailored selectivity for specific biological targets. By systematically modifying the structure and observing the effects on biological activity, researchers can develop more potent and targeted therapeutic agents. mdpi.com

Advancements in Biocatalytic and Chemoenzymatic Synthesis

The synthesis of enantiomerically pure amino acids is of great importance in the pharmaceutical industry. Biocatalytic and chemoenzymatic methods offer sustainable and efficient alternatives to traditional chemical synthesis. These processes often utilize enzymes that can perform reactions with high stereoselectivity under mild conditions.

For example, penicillin G acylase has been used for the kinetic resolution of racemic mixtures of phenylglycine derivatives. nih.gov This enzymatic approach allows for the separation of the D- and L-enantiomers, which often exhibit different biological activities. Further research in this area could lead to the development of novel enzymatic routes for the efficient production of the individual stereoisomers of this compound, which would be essential for their evaluation as potential drug candidates. Chemoenzymatic strategies, which combine chemical and enzymatic steps, have also been successfully employed for the synthesis of other fluorinated sugars, demonstrating the potential of this approach for producing complex molecules. rsc.org

Understanding Complex Biological Systems Through Molecular Probes

The unique properties of this compound make it a valuable tool for studying biological systems. Its ability to interact with specific transporters and enzymes can be exploited to probe their function and distribution in living organisms.

For example, radiolabeled versions of this compound could be developed for use in positron emission tomography (PET) imaging. PET tracers based on amino acid analogs are already used to visualize tumors that have high amino acid metabolism. nih.gov A PET probe derived from this compound could potentially offer new insights into the role of specific amino acid transporters in cancer and other diseases.

Potential in Agri-Food and Materials Science

While the primary focus of research on this compound is in the pharmaceutical realm, the broader context of phenylglycine and its derivatives suggests potential applications in other fields. For instance, certain phenylglycine derivatives have been investigated for their use in agriculture. 3-Chloro-4-fluoroaniline, a related compound, is a key intermediate in the synthesis of some herbicides and sterilants. google.com

In the field of materials science, amino acids and their derivatives are being explored as building blocks for novel polymers and other materials. sigmaaldrich.com The specific properties imparted by the chlorine and fluorine atoms in this compound could potentially be harnessed to create materials with unique characteristics.

Q & A

What are the validated synthetic routes for 3-Chloro-4-fluoro-DL-phenylglycine, and how can purity be optimized?

Basic:

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation using precursors like 3-chloro-4-fluorobenzaldehyde (CAS 34328-61-5) . Key intermediates include halogenated benzyl derivatives (e.g., 3-chloro-4-fluorobenzyl bromide, CAS 192702-01-5) . Purity optimization involves recrystallization or column chromatography, with purity thresholds >97% (HPLC) recommended for reproducible results .

Advanced:

Racemic resolution challenges due to the DL-form require chiral stationary phases in HPLC or enzymatic kinetic resolution. Reaction optimization (e.g., solvent polarity, temperature gradients) can reduce byproducts like dehalogenated derivatives. Computational tools (DFT) aid in predicting reaction pathways and steric effects .

Which analytical techniques are most reliable for characterizing this compound?

Basic:

- NMR : H and C NMR confirm substitution patterns (e.g., chloro/fluoro positions) .

- HPLC-MS : Quantifies enantiomeric excess and detects trace impurities (<0.5%) .

Advanced:

- X-ray crystallography : Resolves stereochemical ambiguities in crystal lattices.

- Chiral GC-MS : Differentiates D/L enantiomers using derivatization with chiral reagents (e.g., Mosher’s acid) .

How does this compound interact with biological targets?

Basic:

The compound acts as a glycine analog, potentially inhibiting enzymes like D-amino acid oxidase. Preliminary assays (e.g., enzyme kinetics) using UV-Vis spectroscopy can measure IC values .

Advanced:

Mechanistic studies require in silico docking (AutoDock Vina) to map interactions with active sites. In vivo models (e.g., zebrafish) assess bioavailability and metabolic stability .

What are the stability profiles of this compound under varying storage conditions?

Basic:

Stable at −20°C in inert atmospheres (argon). Degradation occurs via hydrolysis at >30°C; monitor via periodic HPLC .

Advanced:

Kinetic stability studies (Arrhenius plots) predict shelf-life. Accelerated aging tests (40°C/75% RH) quantify degradation products (e.g., dehalogenated phenylglycine) .

How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Basic:

Cross-validate protocols using standardized reagents (e.g., CAS 261762-99-6) . Reproduce experiments under controlled humidity/temperature.

Advanced:

Meta-analysis of literature data (e.g., Web of Science) identifies outliers. Multivariate regression isolates variables (e.g., catalyst loading) affecting yield discrepancies .

What mechanistic insights exist for reactions involving this compound?

Advanced:

Isotopic labeling (O, H) traces reaction pathways in esterification/amidation. Operando IR spectroscopy monitors intermediate formation in real time .

What safety protocols are critical when handling this compound?

Basic:

Use fume hoods, nitrile gloves, and PPE. Avoid aqueous solutions to prevent hydrolysis-derived toxicants (e.g., HF/Cl) .

Advanced:

Cellular toxicity assays (MTT/CCK-8) quantify EC values in human cell lines (e.g., HEK293). Ecotoxicology studies (Daphnia magna) assess environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.